molecular formula C16H13N3O3 B8696209 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid

2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid

Cat. No.: B8696209
M. Wt: 295.29 g/mol
InChI Key: XMBWFBDRJCVDOU-UHFFFAOYSA-N
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Description

2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid is a complex organic compound that features a benzimidazole moiety linked to a phenylacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid typically involves the coupling of benzimidazole derivatives with phenylacetic acid. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

    Phenylacetic Acid: A simpler analog that lacks the benzimidazole moiety.

    4-Benzyloxyphenylacetic Acid: Another derivative with different substituents on the phenyl ring.

Uniqueness: 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid is unique due to its combined structural features of benzimidazole and phenylacetic acid, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid

InChI

InChI=1S/C16H13N3O3/c20-15(21)7-10-1-4-12(5-2-10)19-16(22)11-3-6-13-14(8-11)18-9-17-13/h1-6,8-9H,7H2,(H,17,18)(H,19,22)(H,20,21)

InChI Key

XMBWFBDRJCVDOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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